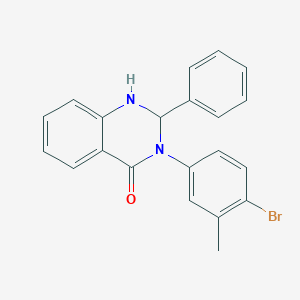![molecular formula C19H15N3O2S B298671 5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298671.png)
5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of dihydropyrimidine and has a unique chemical structure that makes it a promising candidate for various biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of 5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also modulate the activity of neurotransmitters in the brain, leading to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. It may also have neuroprotective effects and could be useful in treating neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its unique chemical structure, which makes it a promising candidate for various biological and pharmacological activities. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments and interpret results.
Zukünftige Richtungen
There are several future directions for research on 5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of research is to investigate its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to explore its potential use in cancer therapy, particularly in combination with other drugs. Additionally, more research is needed to fully understand the mechanism of action and to optimize the synthesis method for larger-scale production.
Conclusion:
In conclusion, 5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a promising compound with potential applications in drug discovery and development. Its unique chemical structure and potential biological and pharmacological activities make it a promising candidate for further research. While there are still limitations and areas that require further investigation, the future looks bright for this compound and its potential to improve human health.
Synthesemethoden
The synthesis of 5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 9-ethylcarbazole-3-carbaldehyde and thiosemicarbazide in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. This method yields a pure and stable form of the compound, which is suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione makes it a promising candidate for various biological and pharmacological activities. The compound has shown potential in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. It has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Molekularformel |
C19H15N3O2S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
5-[(9-ethylcarbazol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H15N3O2S/c1-2-22-15-6-4-3-5-12(15)13-9-11(7-8-16(13)22)10-14-17(23)20-19(25)21-18(14)24/h3-10H,2H2,1H3,(H2,20,21,23,24,25) |
InChI-Schlüssel |
WKQFTJMVRFLWJU-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)C4=CC=CC=C41 |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-4-fluorobenzohydrazide](/img/structure/B298590.png)
![2-[3-(dimethylamino)phenoxy]-N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B298592.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B298595.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298598.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298600.png)
![N-[4-(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B298602.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![2-(3-cyano-1H-indol-1-yl)-N'-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B298610.png)
![N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide](/img/structure/B298611.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298612.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298613.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B298614.png)